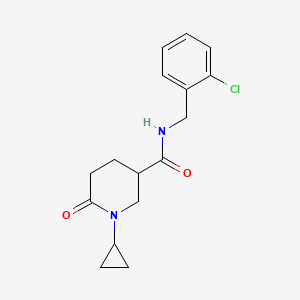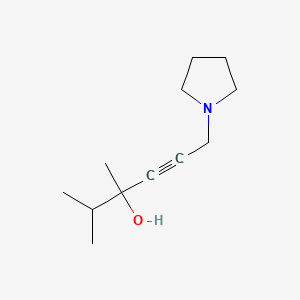![molecular formula C15H17F3N2O2 B5112566 N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}cyclohexanecarboxamide](/img/structure/B5112566.png)
N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}cyclohexanecarboxamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as TFA-1 and has been found to have several interesting properties that make it a useful tool in various areas of research.
Wirkmechanismus
The mechanism of action of N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its potential use in cancer research, N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}cyclohexanecarboxamide has also been found to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties, and has been found to be effective against certain autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}cyclohexanecarboxamide in lab experiments is its high potency. This compound has been found to be effective at very low concentrations, which makes it a useful tool for studying the effects of certain enzymes and proteins. However, one limitation of using TFA-1 in lab experiments is its potential toxicity. This compound has been found to be toxic to certain cell types, and care must be taken when handling and using it in experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}cyclohexanecarboxamide. One area of research that is currently being explored is the use of this compound in combination with other drugs to enhance its effectiveness against cancer cells. Additionally, researchers are also studying the potential use of TFA-1 in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is also ongoing research into the potential side effects of N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}cyclohexanecarboxamide, and how these side effects can be mitigated or avoided.
Synthesemethoden
The synthesis of N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}cyclohexanecarboxamide involves the reaction of 2,3,4-trifluoroaniline with cyclohexanone in the presence of a catalyst such as acetic acid. The resulting product is then treated with oxalyl chloride and then with N,N-dimethylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}cyclohexanecarboxamide has been found to have several potential applications in scientific research. One of the main areas of research where this compound has been studied is in the field of cancer research. TFA-1 has been found to inhibit the growth of cancer cells in vitro, and has been shown to be effective against several types of cancer, including breast cancer, lung cancer, and prostate cancer.
Eigenschaften
IUPAC Name |
N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2/c16-10-6-7-11(14(18)13(10)17)20-12(21)8-19-15(22)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFYTXCFXHUXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5112486.png)



![2-chloro-5-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5112520.png)


![5-(4-bromophenyl)-3-{[5-(4-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B5112534.png)
![4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5112538.png)

![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5112545.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B5112557.png)
